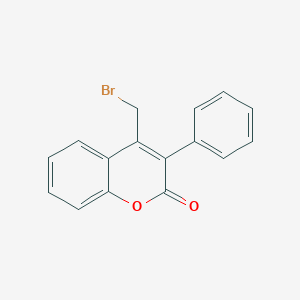
2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- is a chemical compound belonging to the class of organic compounds known as benzopyrans. These compounds are characterized by a benzene ring fused to a pyran ring. The presence of a bromomethyl group at the 4-position and a phenyl group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- typically involves the bromination of 2H-1-Benzopyran-2-one derivatives. One common method is the bromination of 4-methyl-3-phenyl-2H-1-benzopyran-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products vary depending on the nucleophile used, such as azides, thiocyanates, or ethers.
Oxidation: Corresponding carbonyl compounds.
Reduction: Methyl derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-iodo-6,7-dimethoxy-
- 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-chloro-
- 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-methyl-
Uniqueness
The presence of both a bromomethyl group and a phenyl group in 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- makes it unique compared to other benzopyran derivatives
Propiedades
Número CAS |
828265-72-1 |
|---|---|
Fórmula molecular |
C16H11BrO2 |
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3-phenylchromen-2-one |
InChI |
InChI=1S/C16H11BrO2/c17-10-13-12-8-4-5-9-14(12)19-16(18)15(13)11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
HBKIGWWOQOGZHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


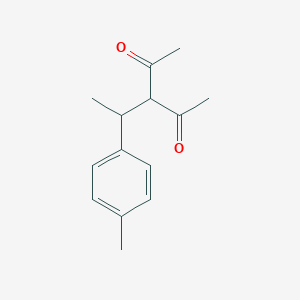
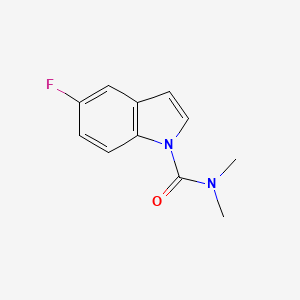
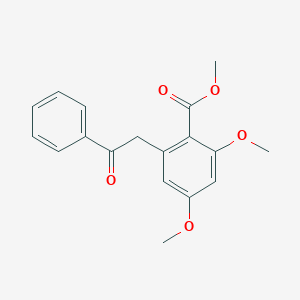
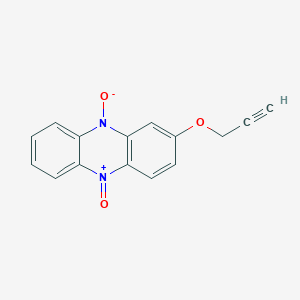
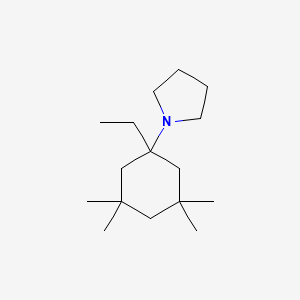
![3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol](/img/structure/B12536907.png)
![1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B12536914.png)

![2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]-](/img/structure/B12536930.png)
![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)
![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)
![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)
